N-(3-Bromo-5-methoxyphenyl)thietan-3-amine
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Overview
Description
N-(3-Bromo-5-methoxyphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a thietan-3-amine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-methoxyphenyl)thietan-3-amine typically involves multi-step reactions. One common method includes the reaction of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases. This reaction leads to the formation of 4-bromo(nitro)- and 3,5-dibromo-4-bromo(nitro)-1-(thietan-3-yl)-1H-pyrazoles, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-methoxyphenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-oxo-λ4-thietan-3-yl)- and 1-(1,1-dioxo-λ6-thietan-3-yl)pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include bases for nucleophilic substitution, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products
The major products formed from these reactions include various substituted pyrazoles and thietane derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-(3-Bromo-5-methoxyphenyl)thietan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-methoxyphenyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in different chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with specific enzymes, receptors, and other biomolecules, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Bromo-5-methoxyphenyl)thietan-3-amine include:
- 5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
- 3,5-Dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12BrNOS/c1-13-10-3-7(11)2-8(4-10)12-9-5-14-6-9/h2-4,9,12H,5-6H2,1H3 |
InChI Key |
KGHRSZXLODSBNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CSC2)Br |
Origin of Product |
United States |
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